

Analysis of GSK2801's selectivity against a panel of 46 human bromodomains

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Compound of Interest		
Compound Name:	GSK2801	
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GSK2801: A Comparative Analysis of Bromodomain Selectivity

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **GSK2801**'s selectivity against a panel of 46 human bromodomains. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this chemical probe for chromatin biology research.

GSK2801 is a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. [1][2] It functions as an acetyl-lysine competitive inhibitor, binding to BAZ2A and BAZ2B with dissociation constants (KD) of 257 nM and 136 nM, respectively.[1][2][3][4] This high affinity, combined with its cellular activity and reasonable in vivo pharmacokinetic properties, establishes **GSK2801** as a valuable tool for investigating the biological roles of BAZ2 bromodomains.[1][3]

Selectivity Profile of GSK2801

The selectivity of **GSK2801** has been rigorously assessed across the human bromodomain family using multiple biophysical assays. The initial screening against a panel of 46 human bromodomains was conducted using a thermal shift assay (TSA). Further validation and quantitative analysis of interactions were performed using biolayer interferometry (BLI) and isothermal titration calorimetry (ITC).



Thermal Shift Assay (TSA)

GSK2801 at a concentration of 10 μ M was screened against 46 human bromodomains. The resulting temperature shifts (Δ Tm) indicate the stabilizing effect of the compound binding to the protein.

Target Bromodomain	ΔTm (°C)
BAZ2A	4.1
BAZ2B	2.7
TAF1L(2)	3.4
BRD9	2.3

A selection of significant results from the thermal shift assay. For a comprehensive list, refer to the original publication.

Orthogonal Selectivity Assays

Due to the high stability of BAZ2A/B bromodomains, which can limit the sensitivity of thermal shift assays, alternative methods were employed to confirm selectivity.[1][2] Biolayer interferometry was used to screen **GSK2801** at 1.0 μ M and 0.2 μ M against a panel of 40 biotinylated bromodomains. This was followed by ITC to precisely quantify the binding affinity for the most significant off-targets identified.

Target Bromodomain	Assay	Metric	Value
BAZ2A	ITC	KD	257 nM
BAZ2B	ITC	KD	136 nM
BRD9	ITC	KD	1.1 μΜ
TAF1L(2)	ITC	KD	3.2 μΜ



The data reveals that **GSK2801** possesses excellent selectivity for BAZ2A and BAZ2B, with only weak residual activity observed for BRD9 and TAF1L.[1][2]

Comparative Inhibitors

While **GSK2801** is a highly selective probe, it is beneficial to consider other available inhibitors for BAZ2 bromodomains to make an informed choice for specific experimental needs. One such alternative is BAZ2-ICR, which has been reported to be a highly selective inhibitor for BAZ2A and BAZ2B with nanomolar potency and minimal off-target activity.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the selectivity of **GSK2801**.

Thermal Shift Assay (TSA)

A panel of 46 human bromodomain proteins was screened in the presence of 10 μ M **GSK2801**. The temperature at which the proteins denature was measured using a differential scanning fluorimeter. The change in melting temperature (Δ Tm) in the presence of the compound compared to a control (DMSO) was recorded as a measure of compound binding and protein stabilization.

Biolayer Interferometry (BLI)

Forty-two biotinylated bromodomains were immobilized on streptavidin-coated biosensors. The binding of **GSK2801** at two different concentrations (1.0 μ M and 0.2 μ M) was measured in real-time using an Octet-RED instrument. The response, indicative of binding, was recorded and compared across the panel.

Isothermal Titration Calorimetry (ITC)

To obtain precise binding affinities (KD) for the primary targets and key off-targets, ITC experiments were performed. A solution of **GSK2801** was titrated into a solution containing the bromodomain of interest. The heat changes associated with the binding events were measured to determine the dissociation constant (KD), binding enthalpy (Δ H), and stoichiometry of the interaction.



Experimental Workflow for Selectivity Profiling

The following diagram illustrates the typical workflow for assessing the selectivity of a bromodomain inhibitor like **GSK2801**.

Workflow for Bromodomain Inhibitor Selectivity Profiling.

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